Cas no 2228510-23-2 (tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate)

Tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate is a specialized bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its key structural attributes include a rigid cyclopropylamine moiety and a sterically hindered 5,5-dimethylpiperidine framework, making it a valuable intermediate in organic synthesis and medicinal chemistry. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the cyclopropylamine unit offers potential for further functionalization. This compound is particularly useful in the design of peptidomimetics and constrained analogs due to its conformational rigidity. Its high purity and well-defined stereochemistry make it suitable for applications in drug discovery and asymmetric synthesis.
tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate structure
2228510-23-2 structure
Product Name:tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate
CAS No:2228510-23-2
MF:C15H28N2O2
MW:268.395024299622
CID:6221059
PubChem ID:165713681
Update Time:2025-10-29

tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate
    • 2228510-23-2
    • EN300-1898409
    • Inchi: 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)7-6-12(17)10-8-11(10)16/h10-12H,6-9,16H2,1-5H3
    • InChI Key: BYNJASYSPLQRIX-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C)(C)CCC1C1CC1N)=O

Computed Properties

  • Exact Mass: 268.215078140g/mol
  • Monoisotopic Mass: 268.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.6Ų

tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate

Introduction to Tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2228510-23-2)

Tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate, identified by its CAS number 2228510-23-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure known for its broad utility in drug design due to its favorable pharmacokinetic properties and ability to interact with biological targets. The presence of both an amino group and a tert-butyl moiety in its molecular framework suggests potential applications in the development of bioactive molecules, particularly in modulating enzyme activities and receptor interactions.

The structural features of tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate make it a versatile intermediate in synthetic chemistry. The cyclopropyl group introduces rigidity to the molecule, which can enhance binding affinity to biological targets, while the amino group provides a site for further functionalization through coupling reactions or hydrogen bonding interactions. This combination of structural elements has been exploited in recent research efforts aimed at developing novel therapeutic agents.

In recent years, there has been growing interest in the exploration of piperidine derivatives as pharmacophores due to their demonstrated efficacy in treating a variety of diseases. Studies have shown that modifications within the piperidine ring can significantly alter the pharmacological profile of compounds, making them more suitable for specific therapeutic applications. For instance, derivatives with bulky substituents like the tert-butyl group often exhibit improved metabolic stability and reduced susceptibility to enzymatic degradation.

The CAS number 2228510-23-2 provides a unique identifier for this compound, facilitating its use in scientific literature and patent filings. Researchers often rely on such identifiers to ensure precision and consistency when referencing specific chemical entities in their work. The compound’s molecular formula, C₁₁H₂₁NO₃, reflects its composition and suggests potential applications as a building block for more complex molecules.

One of the most compelling aspects of tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate is its potential role as a scaffold for drug discovery. The presence of both an amino group and a carboxylate moiety allows for diverse chemical modifications, enabling researchers to tailor its properties for specific biological targets. For example, the amino group can be coupled with carboxylic acids or other electrophiles via amide bond formation, while the carboxylate group can participate in salt formation or serve as a leaving group in nucleophilic substitution reactions.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have been employed to predict how tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate might interact with biological targets such as enzymes and receptors. These studies have provided valuable insights into optimizing its structure for improved binding affinity and selectivity. Additionally, virtual screening techniques have been used to identify potential lead compounds derived from this scaffold, streamlining the drug discovery process.

The synthesis of tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate presents unique challenges due to its complex structural features. However, recent methodological developments have made it more accessible to synthetic chemists. For instance, catalytic hydrogenation techniques have been refined to facilitate the introduction of the cyclopropyl group under mild conditions. Similarly, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites within the molecule.

In conclusion, tert-butyl 2-(2-aminocyclopropyl)-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2228510-23-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive scaffold for developing novel bioactive molecules. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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